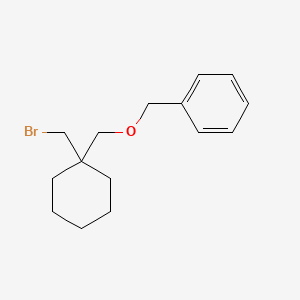
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is an organic compound with the molecular formula C15H21BrO It is a derivative of benzene, where a bromomethyl group is attached to a cyclohexylmethoxy group, which is further connected to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene typically involves the following steps:
Bromination of Cyclohexylmethanol: Cyclohexylmethanol is reacted with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form bromomethylcyclohexane.
Formation of the Methoxy Group: Bromomethylcyclohexane is then reacted with sodium methoxide (NaOCH3) to introduce the methoxy group, forming (bromomethyl)cyclohexylmethanol.
Attachment to Benzene: Finally, (bromomethyl)cyclohexylmethanol is reacted with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents to ensure complete conversion of cyclohexylmethanol to bromomethylcyclohexane.
Efficient Methoxylation: Employing continuous flow reactors for the methoxylation step to enhance yield and purity.
Final Coupling: Utilizing optimized reaction conditions and catalysts to maximize the efficiency of the final coupling step with benzyl chloride.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group in (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), or amines in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Corresponding alcohols or ketones.
Reduction: Methyl derivative.
科学的研究の応用
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs and therapeutic agents.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
作用機序
The mechanism of action of (((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
(((1-(Chloromethyl)cyclohexyl)methoxy)methyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(((1-(Hydroxymethyl)cyclohexyl)methoxy)methyl)benzene: Contains a hydroxymethyl group instead of a bromomethyl group.
(((1-(Methyl)cyclohexyl)methoxy)methyl)benzene: The bromomethyl group is replaced by a methyl group.
Uniqueness
(((1-(Bromomethyl)cyclohexyl)methoxy)methyl)benzene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy analogs. This reactivity can be exploited in various synthetic and industrial applications, making it a valuable compound in organic chemistry.
特性
分子式 |
C15H21BrO |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
[1-(bromomethyl)cyclohexyl]methoxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
InChIキー |
GXHTXPUUTIVGPO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(COCC2=CC=CC=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


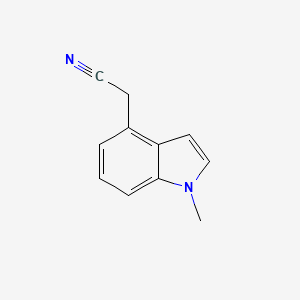
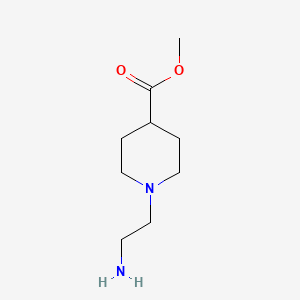
![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
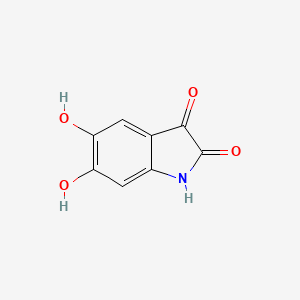
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)

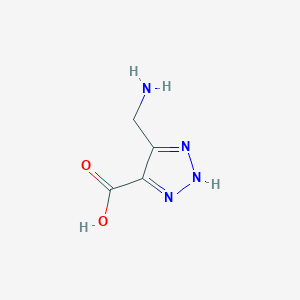
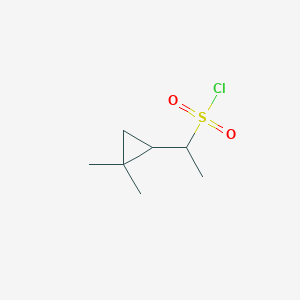

![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
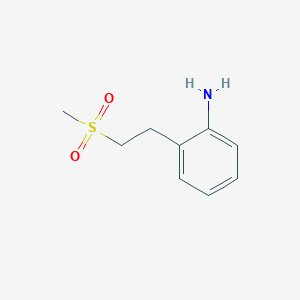
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
